Saxagliptin-13C3 is a stable isotope-labeled derivative of saxagliptin, a medication primarily used for managing type 2 diabetes. Saxagliptin belongs to the class of dipeptidyl peptidase-4 inhibitors, which enhance the levels of incretin hormones, subsequently increasing insulin secretion and decreasing glucagon levels in the bloodstream. The specific labeling with carbon-13 isotopes allows for enhanced tracking and analysis in pharmacokinetic studies, making it a valuable tool in both research and clinical settings.
Saxagliptin-13C3 can be synthesized from saxagliptin through various chemical processes that incorporate carbon-13 isotopes into its molecular structure. This compound is available from several suppliers, including Alentris Research and SynZeal Research Pvt Ltd, which provide detailed specifications and synthesis methods for researchers interested in its applications in drug development and metabolic studies .
Saxagliptin-13C3 is classified as a pharmaceutical compound under the category of antihyperglycemic agents. More specifically, it is categorized as a dipeptidyl peptidase-4 inhibitor, which plays a crucial role in glucose metabolism regulation.
The synthesis of saxagliptin-13C3 involves several steps that typically start with the preparation of key intermediates. A notable method includes using propylphosphonic anhydride (T3P) for condensation and dehydration reactions. This method has been reported to yield high purity and is characterized by its simplicity and cost-effectiveness .
The synthesis process can be telescoped to minimize the number of purification steps required. For example, the direct conversion of precursors to saxagliptin-13C3 can be achieved without isolating intermediate compounds, thereby enhancing efficiency . The final product's purity is often assessed using high-performance liquid chromatography (HPLC), ensuring that it meets the necessary standards for research applications.
Saxagliptin-13C3 has a complex molecular structure characterized by several functional groups, including a cyano group and a bicyclic amine structure. The introduction of carbon-13 isotopes is typically achieved at specific positions within the molecule to facilitate tracking during metabolic studies.
Saxagliptin-13C3 undergoes various chemical reactions typical of dipeptidyl peptidase-4 inhibitors, including binding interactions with target enzymes. Its stability and isotopic labeling allow researchers to study these interactions more effectively.
The compound's reactivity can be analyzed through various spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques help confirm the incorporation of carbon-13 isotopes and elucidate the compound's behavior in biological systems .
As a dipeptidyl peptidase-4 inhibitor, saxagliptin-13C3 works by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1), which enhances insulin secretion from pancreatic beta cells while suppressing glucagon release from alpha cells.
Research indicates that saxagliptin exhibits prolonged binding to dipeptidyl peptidase-4 compared to other inhibitors, leading to sustained pharmacological effects. This property is critical for maintaining glucose homeostasis in patients with type 2 diabetes .
Saxagliptin-13C3 appears as a white to off-white solid under standard laboratory conditions. It is soluble in organic solvents commonly used in pharmaceutical formulations.
The compound has specific chemical properties that are essential for its function as an inhibitor. These include:
Analytical methods such as HPLC are employed to assess purity and stability over time .
Saxagliptin-13C3 finds applications primarily in scientific research, particularly in pharmacokinetic studies that require tracking drug metabolism and distribution within biological systems. Its isotopic labeling allows for precise measurements in studies involving drug interactions and efficacy assessments.
Additionally, it serves as a reference standard in analytical method development for quality control purposes within pharmaceutical manufacturing processes . Researchers utilize this compound to explore new therapeutic strategies for managing diabetes and related metabolic disorders.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4